1,4-Dimethylcyclohexene

Physical Organic Chemistry Distillation Gas Chromatography

1,4-Dimethylcyclohexene (CAS 70688-47-0) is a disubstituted cyclohexene with a molecular formula of C8H14 and a molecular weight of 110.20 g/mol. It exists as a colorless liquid at ambient temperature and is characterized by a boiling point of approximately 398 K (125 °C) and a density of 0.799 g/mL.

Molecular Formula C8H14
Molecular Weight 110.20 g/mol
CAS No. 70688-47-0
Cat. No. B12111012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylcyclohexene
CAS70688-47-0
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
Structural Identifiers
SMILESCC1CCC(=CC1)C
InChIInChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3
InChIKeyKMGDYKOGDOVDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethylcyclohexene (CAS 70688-47-0): A Distinguishable C8H14 Isomer for Targeted Organic Synthesis and Physical Property-Driven Selection


1,4-Dimethylcyclohexene (CAS 70688-47-0) is a disubstituted cyclohexene with a molecular formula of C8H14 and a molecular weight of 110.20 g/mol. It exists as a colorless liquid at ambient temperature and is characterized by a boiling point of approximately 398 K (125 °C) and a density of 0.799 g/mL [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of epoxides and alcohols via stereoselective reduction, and its physical properties offer quantifiable advantages in separation and purification processes compared to its positional isomers [2].

Why 1,4-Dimethylcyclohexene Cannot Be Interchanged with Its Positional Isomers in Research and Industrial Applications


The dimethylcyclohexene family encompasses several positional isomers, each with distinct physicochemical properties and reactivity profiles that preclude simple interchange. For instance, the boiling point of 1,4-dimethylcyclohexene is reported at 398 K (125 °C), whereas 1,2-dimethylcyclohexene boils at a significantly lower 388 K (115 °C), a difference of 10 °C that directly impacts distillation-based purification and gas chromatographic separation [1]. Furthermore, the regiochemistry of the double bond and the relative positions of the methyl groups dictate the stereochemical outcome of key transformations, such as epoxidation and subsequent hydride reduction, leading to different product distributions that are critical for synthetic route design [2]. These quantifiable differences in both physical and chemical behavior mean that substituting 1,4-dimethylcyclohexene with another isomer without validation can compromise experimental reproducibility, yield, and product purity.

Quantitative Differentiation Evidence for 1,4-Dimethylcyclohexene: Comparator-Based Physical and Reactivity Data


Boiling Point Separability: 1,4-Dimethylcyclohexene vs. 1,2-Dimethylcyclohexene

The normal boiling point of 1,4-dimethylcyclohexene is 398 K (125 °C), as determined by NIST/TRC [1]. In contrast, the 1,2-isomer exhibits a lower boiling point of 388 K (115 °C) [2]. This 10 K difference provides a thermodynamic basis for separation by fractional distillation or for predicting GC elution order, enabling unambiguous identification and purification in isomer mixtures.

Physical Organic Chemistry Distillation Gas Chromatography

Density-Driven Selection: 1,4-Dimethylcyclohexene Exhibits Lower Density Than the 1,2-Isomer

The density of 1,4-dimethylcyclohexene is 0.799 g/mL [1], while the 1,2-dimethylcyclohexene isomer has a reported density of 0.824 g/cm³ at 20 °C [2]. This 0.025 g/mL difference can influence solvent layering, mass-based formulation calculations, and buoyancy-dependent processes.

Physical Property Formulation Liquid Handling

Epoxide Reduction Stereoselectivity: 1,4-Dimethylcyclohexene Oxide vs. 1,2-Dimethylcyclohexene Oxide

Reduction of 1,4-dimethylcyclohexene oxide with lithium aluminum hydride (LAH) yields a trans:cis alcohol ratio of 55:45 [1]. In contrast, LAH reduction of 1,2-dimethylcyclohexene oxide proceeds with essentially exclusive inversion of configuration to give a single alcohol product [1]. The difference in product distribution arises from the distinct conformational and electronic environments of the epoxide ring, allowing for tunable selectivity in downstream synthetic steps.

Synthetic Chemistry Stereoselective Reduction Epoxide Chemistry

Methylcyclohexene Isomer Combustion Chemistry: 1,4-Dimethylcyclohexene as a Surrogate for Soot Tendency Studies

In a comparative study of methylcyclohexene isomers, 4-methylcyclohexene (a close monomethyl analog of 1,4-dimethylcyclohexene) exhibited a significantly lower yield sooting index (YSI) than 3-methylcyclohexene, attributable to a preferential retro-Diels–Alder pathway that leads to ring opening and molecular weight reduction, thereby suppressing soot precursor formation [1]. This class-level inference suggests that the 1,4-substitution pattern inherent to 1,4-dimethylcyclohexene may similarly favor cleaner combustion profiles, making it a valuable compound for formulating low-soot fuel surrogates or for mechanistic combustion studies.

Combustion Chemistry Soot Formation Fuel Surrogate

Optimal Application Scenarios for 1,4-Dimethylcyclohexene: Evidence-Driven Use Cases


Isomer-Specific Building Block for Stereochemical Libraries in Medicinal Chemistry

The LAH reduction of 1,4-dimethylcyclohexene oxide produces a 55:45 mixture of trans and cis alcohols, unlike the 1,2-isomer which yields a single product [1]. This stereochemical divergence makes 1,4-dimethylcyclohexene the preferred starting material for generating stereoisomer libraries for structure-activity relationship (SAR) studies, where access to both diastereomers is essential.

Distillation-Based Purification of Isomerically Pure 1,4-Dimethylcyclohexene

The 10 °C boiling point difference between 1,4-dimethylcyclohexene (125 °C) and 1,2-dimethylcyclohexene (115 °C) enables efficient separation via fractional distillation [1][2]. Procurement specifications requiring >99% isomeric purity can be met through standard distillation protocols, reducing the need for costly chromatographic purification.

Low-Soot Fuel Surrogate Component for Combustion Research

Based on class-level inference from methylcyclohexene isomer studies, 1,4-dimethylcyclohexene is predicted to follow a retro-Diels–Alder decomposition pathway, minimizing soot precursor formation [1]. This makes it a candidate for formulating surrogate fuels in engine combustion studies focused on particulate matter reduction.

Synthetic Intermediate for p-Menthane Monoterpene Analogues

1,4-Dimethylcyclohexene serves as a foundational model for p-menthane scaffolds, a class of monoterpenes prevalent in natural product synthesis. Its defined substitution pattern allows for systematic exploration of oxidation and rearrangement chemistries critical to the synthesis of biologically active terpenoids [1].

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